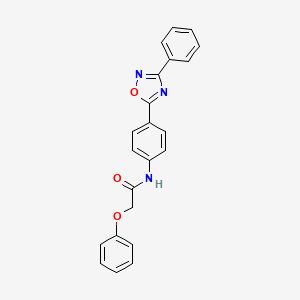
2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as PPOA, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. PPOA belongs to the class of compounds known as oxadiazoles, which have been found to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In
作用机制
The mechanism of action of 2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key cellular pathways. In cancer cells, this compound has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses. In addition, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. This compound has also been found to decrease the expression of several genes involved in cancer cell growth and survival. In addition, this compound has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
实验室实验的优点和局限性
2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has several advantages as a research tool. It is a relatively simple compound to synthesize, and it is readily available from commercial sources. This compound has also been extensively studied in vitro and in vivo, and its activity has been well characterized. However, there are also limitations to the use of this compound in lab experiments. This compound has low solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has not been extensively studied in animal models, which can limit its potential as a therapeutic agent.
未来方向
There are several future directions for the study of 2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One area of research is the development of analogs of this compound with improved solubility and bioavailability. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models. In addition, the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammation, should be further explored. Finally, the molecular mechanism of action of this compound should be further elucidated to better understand its biological activity.
合成方法
The synthesis of 2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the reaction of 2-phenoxy-N-(4-aminophenyl)acetamide with 3-phenyl-1,2,4-oxadiazol-5-ylboronic acid in the presence of a palladium catalyst. The reaction proceeds via a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for the synthesis of aryl-aryl bonds. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
科学研究应用
2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been studied for its potential as a therapeutic agent in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. In addition, this compound has been found to possess antimicrobial activity against several bacterial and fungal strains.
属性
IUPAC Name |
2-phenoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-20(15-27-19-9-5-2-6-10-19)23-18-13-11-17(12-14-18)22-24-21(25-28-22)16-7-3-1-4-8-16/h1-14H,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITODSLHPXLLJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698631.png)
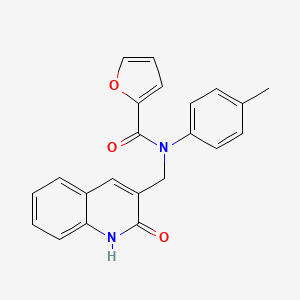
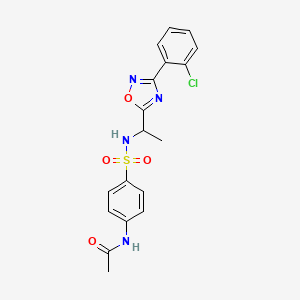
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7698675.png)



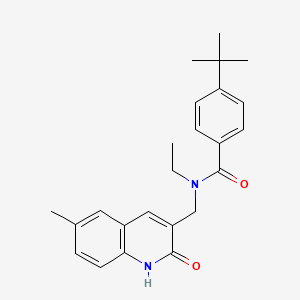


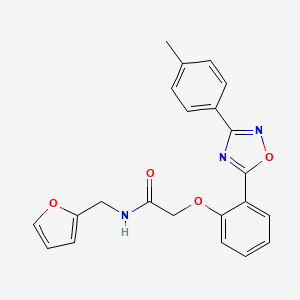
![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)
